Diethyl L-glutamate hydrochloride
Overview
Description
Diethyl L-glutamate hydrochloride (DEGH) is an organic compound used as a reagent in various scientific experiments and research. It is a derivative of the naturally occurring amino acid glutamate and is used in a variety of biochemical and physiological studies. DEGH is a white, odorless powder that is soluble in water and organic solvents. It is used as a buffer, stabilizer, and chelating agent in many laboratory experiments. DEGH has been used in a wide range of applications, including enzyme kinetics, protein purification, and cell culture.
Scientific research applications
Oligomerization Catalyzed by Papain: Papain-catalyzed oligomerization of diethyl L-glutamate hydrochloride is used to synthesize oligo(γ-ethyl L-glutamate) in phosphate buffer. This process occurs rapidly at 40 °C, yielding high product yields and is used in the study of peptide and protein chemistry (Li et al., 2006).
Synthesis of (-)-Monomorine: Diethyl L-glutamate hydrochloride is used in the enantiospecific synthesis of (-)-monomorine, a biologically active compound. This synthesis involves conversion to N-pyrrole derivatives and several other chemical transformations (Jefford, Sienkiewicz, & Thornton, 1994).
Role in Neurotransmission and Neuropharmacology: Diethyl L-glutamate hydrochloride, known as a glutamate antagonist, has been studied for its effects on neurotransmission and neuropharmacology. It has been used in research exploring glutamate's role in the central nervous system, such as in studies of excitatory postsynaptic membranes and in the modulation of psychostimulant-induced locomotion (Wheale & Kerkut, 1975; Pulvirenti, Swerdlow, & Koob, 1989).
Role in Cardiovascular Research: Research has also explored the use of diethyl L-glutamate hydrochloride in cardiovascular studies. It has been used to investigate the role of glutamate in cardiovascular regulation and baroreflex activity (Talman, Perrone, Scher, Kwo, & Reis, 1981).
Glutamate Receptor Research: Studies have employed diethyl L-glutamate hydrochloride to explore glutamate receptor functions in the brain, focusing on aspects such as glutamate-induced cerebral vasodilation and the specificity of amino acid-induced neuronal excitations (Meng, Tobin, & Busija, 1995; Mclennan & Wheal, 1976).
properties
IUPAC Name |
diethyl (2S)-2-aminopentanedioate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEQLMQNPBNMSL-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16450-41-2 (Parent) | |
Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
239.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl L-glutamate hydrochloride | |
CAS RN |
1118-89-4 | |
Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1118-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl L-glutamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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